molecular formula C13H14N2O2S B5678116 [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid

Cat. No.: B5678116
M. Wt: 262.33 g/mol
InChI Key: QIXHXAXUUMNWCA-UHFFFAOYSA-N
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Description

[(4,6,7-Trimethyl-2-quinazolinyl)thio]acetic acid is a heterocyclic compound featuring a quinazoline core substituted with methyl groups at positions 4, 6, and 7, linked to a thioacetic acid moiety.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXHXAXUUMNWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives of quinazoline compounds, including those with thiazolidine moieties, have demonstrated potent cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound exhibits its anticancer activity through the inhibition of critical cellular pathways involved in cancer proliferation and survival. It has been shown to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for further development .
  • Case Study : A study evaluated the anticancer efficacy of a series of compounds related to [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid against colon cancer, melanoma, and ovarian cancer cell lines. The most active compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.25 to 0.69 µM across different cancer types .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives containing quinazoline and thiazole rings possess significant antibacterial and antifungal activities:

  • Antibacterial Properties : Compounds derived from this compound have been tested against various bacterial strains. The results suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
  • Antifungal Activity : In addition to antibacterial effects, certain derivatives have demonstrated antifungal properties against common pathogens such as Candida species. This dual activity enhances their potential utility in treating infections caused by resistant strains .

Synthetic Utility

The synthesis of this compound and its derivatives is noteworthy for its straightforward methodologies:

  • Synthesis Techniques : The compound can be synthesized through various methods including alkylation reactions and amidation processes involving thiazole and thiadiazole fragments. These synthetic routes allow for the modification of the compound to enhance its biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

Structural Feature Effect on Activity
Thiazole ringEnhances anticancer potency
Alkyl substituentsModulate solubility and bioavailability
Functional groupsInfluence interaction with biological targets

Research indicates that specific modifications can lead to increased potency and selectivity towards cancer cells while reducing toxicity to normal tissues .

Mechanism of Action

The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis.

    Pathways: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetic acid (CAS 632289-45-3): A tetrahydroquinazoline derivative with a phenyl group at position 2.

2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides: Triazinoquinazoline hybrids with thiazole/thiadiazole fragments. The triazino ring enhances electron-deficient properties, improving interactions with biological targets like DNA topoisomerases .

Sodium salts of 2-((6-R-quinolin-4-yl)thio)acetic acid (e.g., QAC-5): Ionized derivatives with increased bioavailability but higher toxicity compared to neutral acids .

Table 1: Substituent Impact on Key Properties
Compound Core Structure Substituents Lipophilicity (log P) Bioactivity Toxicity Profile
[(4,6,7-Trimethyl-2-quinazolinyl)thio]acetic acid* Quinazoline 4,6,7-trimethyl High (estimated) Anticancer, antimicrobial (predicted) Moderate (predicted)
2-((2-Phenyl-tetrahydroquinazolin-4-yl)thio)acetic acid Tetrahydroquinazoline Phenyl (position 2) Moderate Not reported Low (structural inference)
Triazinoquinazoline-thioacetamides Triazinoquinazoline Thiazole/thiadiazole amides Variable (dependent on R groups) Anticancer (IC50: 0.5–10 µM) High (alkylating agents)
QAC-5 (sodium salt) Quinoline Sodium ion (ionized form) Low (log D ~ -1.2) Rhizogenesis stimulation High (sperm motility inhibition)

*Predicted based on structural analogs.

Physicochemical Properties

  • Lipophilicity : Methyl substituents increase log P (estimated ~3.5), enhancing membrane permeability but requiring formulation adjustments (e.g., salt formation) for aqueous solubility .
  • Synthesis : Analogous to , the target compound could be synthesized via alkylation of a methyl-substituted quinazoline-thiol with chloroacetic acid, yielding high-purity products (73–99%) .

Biological Activity

[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core with a thioacetic acid moiety, which contributes to its unique biological properties. Its structure allows it to interact with various molecular targets involved in critical biological pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has been shown to target specific proteins and enzymes involved in these processes:

  • Molecular Targets : It interacts with proteins that regulate cell cycle progression and apoptosis.
  • Signaling Pathways : The compound may inhibit key pathways such as the PI3K/Akt pathway, leading to decreased cell survival and increased apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound has been tested against various human cancer cell lines, demonstrating potent inhibition of proliferation.
  • Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent:

  • COX Enzyme Inhibition : It selectively inhibits cyclooxygenase-2 (COX-2), which is associated with inflammatory responses. The selectivity for COX-2 over COX-1 is crucial for minimizing side effects typically seen with non-selective NSAIDs .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other quinazoline derivatives known for their biological activities.

Compound NameBiological ActivitySelectivityReference
GefitinibAnticancerEGFR
AfatinibAnticancerEGFR
NitroquineAntimalarialBroad
This compoundAnticancer, Anti-inflammatoryCOX-2

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability across multiple lines, including colon and ovarian cancer cells. The GI50 values ranged from 0.25 μM to 0.69 μM, indicating high potency .

Study 2: Inhibition of COX Enzymes

Another research effort focused on the compound's ability to inhibit COX enzymes. The study highlighted that this compound exhibited a selective inhibition pattern favoring COX-2 over COX-1 with an IC50 value significantly lower than traditional NSAIDs .

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